2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one
Description
2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a pyridine ring fused to a cyclopentapyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-fibrotic, antimicrobial, antiviral, and antitumor properties .
Properties
IUPAC Name |
2-pyridin-2-yl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-12-8-4-3-6-9(8)14-11(15-12)10-5-1-2-7-13-10/h1-2,5,7H,3-4,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIZXJGXUOXDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one typically involves the condensation of pyridine derivatives with appropriate cyclopentapyrimidine precursors. One common method includes the reaction of 2-aminopyridine with cyclopentanone derivatives under acidic or basic conditions, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production methods for this compound often employ catalytic processes to enhance yield and efficiency. For instance, copper-catalyzed oxidation reactions have been utilized to convert pyridin-2-yl-methanes to pyridin-2-yl-methanones, which can then be further transformed into the desired cyclopentapyrimidine structure .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Medicine: Explored for its anti-fibrotic, antimicrobial, antiviral, and antitumor properties.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, thereby reducing collagen synthesis and deposition in fibrotic tissues . Additionally, it can modulate the activity of various enzymes and receptors, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its antitumor and anti-inflammatory activities.
Pyrazolo[3,4-d]pyrimidine: Exhibits potent CDK2 inhibitory activity, making it a promising candidate for cancer therapy.
Thioxopyrimidine: Demonstrates significant antimicrobial and antifungal properties.
Uniqueness
2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of biological targets, enhancing its potential as a versatile pharmacological agent .
Biological Activity
The compound 2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one is a bicyclic heterocycle that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Research has indicated that derivatives of pyrimidine and pyridine exhibit significant anticancer activity. A study assessed the cytotoxic effects of various compounds against human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) using the MTT assay. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer potential .
Anti-inflammatory Effects
Compounds similar to 2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one have shown anti-inflammatory properties in various studies. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential role in treating inflammatory diseases .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Studies have reported that certain pyridine derivatives possess antibacterial and antifungal activities against a range of pathogens. The mode of action typically involves disruption of microbial cell membranes or interference with metabolic pathways .
Neurological Applications
There is emerging evidence supporting the neuroprotective effects of pyridine-based compounds. These compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting acetylcholinesterase and modulating neurotransmitter levels .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study published in Scientific Reports, researchers synthesized several derivatives of 2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one and evaluated their cytotoxicity against A549 and MCF-7 cells. Compounds exhibited IC50 values ranging from 6.31 μM to 20 μM, demonstrating a dose-dependent response. The study concluded that these compounds could serve as lead candidates for further development into anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of pyridine derivatives in a rat model of arthritis. The treatment group showed a significant reduction in inflammatory markers and joint swelling compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
